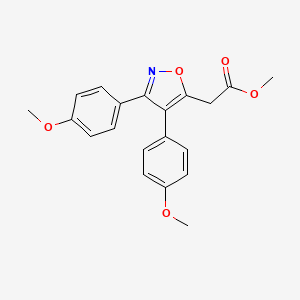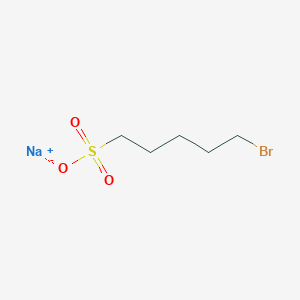
ethyl 2-ethenylcyclopropane-1-carboxylate
Overview
Description
ethyl 2-ethenylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with ethanol, and the cyclopropane ring is substituted with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester typically involves the esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of cyclopropanecarboxylic acid and ethanol to a reactor containing the acid catalyst, followed by separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-ethenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic addition reactions can be carried out using reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid, 2-ethenyl-.
Reduction: Formation of cyclopropanemethanol, 2-ethenyl-.
Substitution: Formation of halogenated derivatives of the original ester.
Scientific Research Applications
ethyl 2-ethenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 2-ethenyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester: Similar structure but with a methyl group instead of an ethenyl group.
Cyclopentanecarboxylic acid, ethyl ester: Contains a cyclopentane ring instead of a cyclopropane ring.
Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains a methoxy and phenyl group instead of an ethenyl group.
Uniqueness
ethyl 2-ethenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The strained cyclopropane ring also contributes to its unique chemical properties and reactivity.
Properties
CAS No. |
3278-21-5 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
ethyl 2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-3-6-5-7(6)8(9)10-4-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
RKAUCEKHTPZRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C=C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

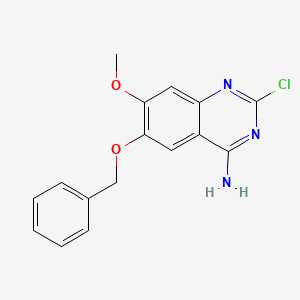

![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
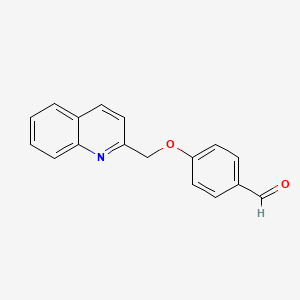
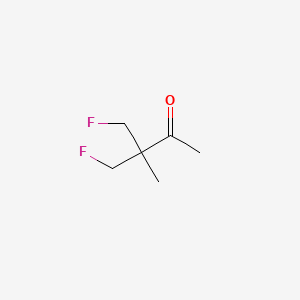
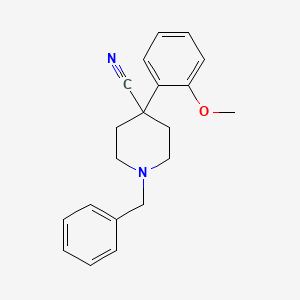
![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)
